![molecular formula C15H14Cl2F3NO B2746024 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride CAS No. 2309447-48-9](/img/structure/B2746024.png)
2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors. For example, a related compound, 2-(4-Chlorophenyl)ethylamine, has a molecular weight of 155.62 g/mol and causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 4-(Trifluoromethoxy)phenol, has a density of 1.4±0.1 g/cm3, a boiling point of 187.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C .Applications De Recherche Scientifique
Environmental Science and Degradation Studies
Chlorinated and fluorinated compounds, including derivatives similar to 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride, have been extensively studied for their environmental persistence and degradation pathways. For example, the study of hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes in aqueous solutions provides valuable data on the environmental behavior of such compounds, highlighting the impact of chemical structure on hydrolysis rates and environmental lifetimes (Jeffers et al., 1989).
Medicinal Chemistry and Drug Design
The synthesis and characterization of chalcones bearing N-substituted ethanamine tails, as explored in medicinal chemistry research, indicate the potential for designing novel compounds with specific biological activities. This research can guide the development of derivatives of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride for therapeutic purposes, such as antiamoebic activity, highlighting the versatility of chlorophenyl and trifluoromethoxy phenyl groups in drug design (Zaidi et al., 2015).
Photolysis and Photoaffinity Probes
The study on the photolysis of diazirines underscores the reactivity of trifluoromethyl groups under light exposure, which is relevant for the use of similar compounds in photoaffinity labeling for biological studies. This research demonstrates how trifluoromethyl and phenyl groups can be incorporated into probes for investigating molecular interactions (Platz et al., 1991).
Environmental Hormone Adsorption
Research on graphene oxide's effectiveness in adsorbing chlorophenol-based environmental hormones provides insights into the potential environmental applications of similar compounds. The study illustrates the importance of understanding compound interactions with adsorbents for the removal of toxic substances from water sources (Wei et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO.ClH/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19;/h1-8,14H,9,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHXEYSFAELPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)OC(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
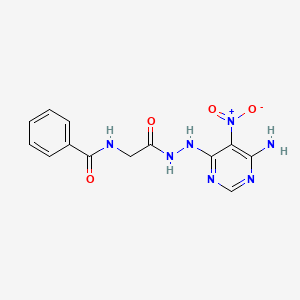
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
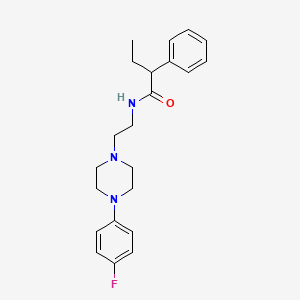
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
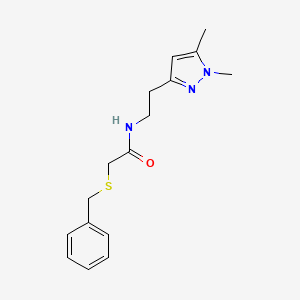
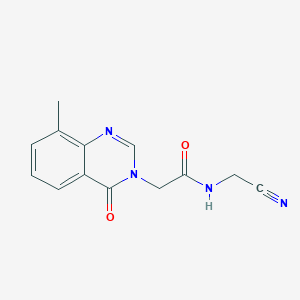
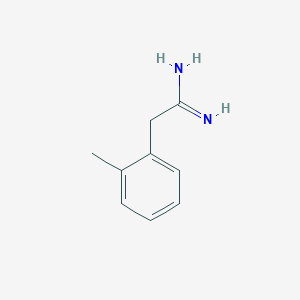
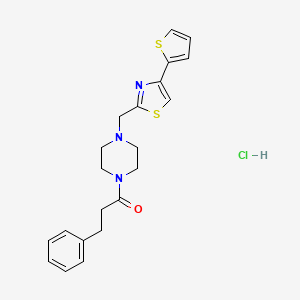
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)
![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)